molecular formula C12H13N3O4S B2515377 (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1164530-66-8

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2515377
CAS No.: 1164530-66-8
M. Wt: 295.31
InChI Key: BVSRWLHSXJSOLW-SEYXRHQNSA-N
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Description

(Z)-N-(3-(2-Methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide is a benzothiazole-derived compound characterized by a nitro group at the 6-position of the benzothiazole ring and a 2-methoxyethyl substituent at the 3-position. The Z-configuration of the imine moiety (C=N bond) confers distinct stereoelectronic properties, influencing its reactivity and biological interactions. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting VEGFR-2, a key regulator of angiogenesis . Its synthesis typically involves cyclocondensation reactions, followed by functionalization via nucleophilic substitution or click chemistry, as seen in related benzothiazole derivatives .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8(16)13-12-14(5-6-19-2)10-4-3-9(15(17)18)7-11(10)20-12/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSRWLHSXJSOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process. Additionally, purification techniques, such as recrystallization or column chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. The reactions are typically carried out under mild to moderate conditions, such as room temperature to reflux, depending on the desired transformation .

Major Products

The major products formed from these reactions include amino derivatives, hydroxylamine derivatives, and substituted benzo[d]thiazoles. These products can further undergo additional transformations to yield a wide range of functionalized compounds .

Scientific Research Applications

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the methoxyethyl group play crucial roles in the binding affinity and selectivity of the compound towards its targets. The compound can modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

Compound 6d (N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide)

  • Key Differences: The target compound features a 2-methoxyethyl group at the 3-position, whereas 6d incorporates a thiadiazole-thioacetamide side chain with a phenylurea moiety.
  • Biological Activity :
    • 6d exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.28 µM) and antiproliferative activity against MCF-7 cells (IC₅₀ = 4.32 µM) due to its extended π-system and hydrogen-bonding interactions with kinase residues .
    • The target compound’s 2-methoxyethyl group may enhance solubility but could reduce binding affinity compared to 6d’s thiadiazole-urea motif .

Triazolyl-Acetamide Derivatives (e.g., 6b, 6c)

  • Key Differences :
    • Compounds 6b and 6c () replace the benzothiazole core with a triazole ring linked to a naphthyloxy group.
    • The nitro group in 6b/6c is on the phenylacetamide side chain, whereas the target compound’s nitro group is on the benzothiazole core.
  • Biological Activity :
    • 6b shows moderate antiproliferative activity (IC₅₀ = 12.5 µM against HeLa) attributed to its nitro group’s electron-deficient aromatic system, which stabilizes DNA intercalation .
    • The target compound’s benzothiazole core may offer superior kinase selectivity compared to triazole derivatives .
Thiazolidinone and Imidazothiadiazole Analogues

N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (3a-l)

  • Key Differences: These compounds () feature a thiazolidinone ring fused with a coumarin moiety, contrasting with the benzothiazole-imine scaffold of the target compound. The coumarin group introduces fluorescence properties, useful for bioimaging but irrelevant to the target compound’s kinase inhibition mechanism .

Imidazo[2,1-b]1,3,4-thiadiazole Derivatives ()

  • Key Differences :
    • The spiro-imidazothiadiazole framework (Fig. 52) introduces conformational rigidity, whereas the target compound’s Z-configuration allows for planar binding to kinase ATP pockets .

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity (IC₅₀) Reference
Target Compound Benzothiazole-imine 6-NO₂, 3-(2-methoxyethyl) Not reported
Benzothiazole Hybrid (6d) Benzothiazole-thiadiazole 6-NO₂, 2-(thiadiazole-thioacetamide) VEGFR-2: 0.28 µM
Triazolyl-Acetamide (6b) Triazole-naphthyloxy 2-NO₂ (phenylacetamide) HeLa: 12.5 µM
Thiazolidinone-Coumarin (3a) Thiazolidinone-coumarin 4-Methylcoumarin, substituted thiazolidinone Antifungal: 8.7 µg/mL

Research Findings and Limitations

  • Target Compound: No direct biological data is available in the provided evidence.
  • Key Advantages Over Analogues :
    • The 2-methoxyethyl group may improve aqueous solubility compared to phenylurea or thiadiazole derivatives .
    • The Z-configuration could enhance binding to hydrophobic kinase pockets compared to E-isomers or rigid spiro compounds .
  • Limitations: Lack of nitro group positional isomers (e.g., 5-NO₂ vs. 6-NO₂) in comparative studies limits structure-activity relationship (SAR) analysis. No in vivo data exists for the target compound, unlike 6d, which has validated antitumor efficacy in murine models .

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the compound’s biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula: C₁₃H₁₅N₃O₃S
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein interactions involved in tumorigenesis. Notably, it has been shown to inhibit the menin-MLL (Mixed-Lineage Leukemia) interaction, which is crucial in the development of certain types of leukemia and other malignancies.

Key Mechanisms:

  • Inhibition of Protein Interactions:
    • The compound disrupts the menin-MLL interaction, leading to reduced transcriptional activation of oncogenes associated with cancer progression .
  • Induction of Apoptosis:
    • It has been reported to induce apoptosis in cancer cell lines by activating caspase pathways and altering mitochondrial membrane potential.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics:

ParameterValue
Bioavailability High
Half-life 4-6 hours
Metabolic Stability Moderate
CYP450 Interaction Minimal

These properties suggest that the compound may be suitable for oral administration and could have a manageable safety profile.

Case Studies

Several studies have evaluated the biological activity of this compound in vitro and in vivo:

  • In Vitro Studies:
    • A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line .
  • In Vivo Studies:
    • Animal models treated with this compound showed a reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis within the tumors .

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